Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is an organic compound with the molecular formula and a molecular weight of 180.2 g/mol. It is a derivative of naphthalene characterized by a tetrahydro structure and three hydroxyl groups located at positions 1, 6, and 7. This compound is classified under the category of polyhydroxylated naphthalenes and is recognized for its potential applications in various fields of chemistry and biology .
The synthesis of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol typically involves two main steps: the reduction of naphthalene derivatives followed by hydroxylation.
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol has a unique molecular structure that includes:
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol can undergo several chemical reactions due to its functional groups:
The reactions can be performed under various conditions depending on the desired product and selectivity.
The mechanism of action for cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol primarily revolves around its ability to participate in redox reactions due to the presence of hydroxyl groups.
These mechanisms allow for diverse synthetic pathways leading to various derivatives with potential biological activity .
Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol has significant applications in:
This compound exemplifies the versatility found within polyfunctionalized naphthalenes and their importance in both industrial and academic research contexts.
The cis-stereochemistry across C6-C7 is critical for the compound’s function in Nadolol synthesis. Early routes relied on epoxide hydrolysis or dihydroxylation of naphthalene precursors. A patented approach (US4156789A) describes the hydrogenation of 5,6,7,8-tetrahydro-1-naphthol epoxides under acidic conditions, yielding the triol with high cis-diastereoselectivity. The stereochemical outcome arises from the epoxide’s regioselective ring opening, guided by the aromatic ring’s electronic bias [2]. Modern adaptations employ biocatalytic desymmetrization of prochiral tetrahydronaphthalene intermediates. For instance, lipase-mediated kinetic resolution of diacetate precursors enables enantioselective deacetylation, establishing the C6 and C7 stereocenters with >98% ee. This method aligns with green chemistry principles by minimizing heavy metal catalysts [5]. Industrial-scale synthesis (e.g., SynZeal’s process) emphasizes reproducibility, supplying the triol as a high-purity QC standard (HPLC purity >99%) for ANDA filings [1].
Asymmetric hydrogenation (AH) and transfer hydrogenation (ATH) are pivotal for installing stereocenters in partially saturated naphthalenes. Ru(II)-arene/TsDPEN complexes (Noyori-type catalysts) achieve >90% ee in reducing ketone or imine functionalities within tetrahydronaphthalene scaffolds. The mechanism involves a metal-ligand bifunctional pathway:
Table 2: Optimization of Asymmetric Transfer Hydrogenation (ATH) Parameters
Parameter | Impact on Reaction Rate | Impact on Enantioselectivity | Optimal Range |
---|---|---|---|
Catalyst Loading | Linear increase | Slight decrease | 0.5–1.0 mol% |
HCOOH-Et₃N Concentration | Decrease beyond optimal | Minimal change | 5:2 azeotrope |
Temperature | Exponential increase (Arrhenius) | Significant decrease | 10–25°C |
Substrate Concentration | Asymptotic increase | Negligible change | 0.5–1.0 M |
Systematic studies reveal that low temperature (10–25°C) and moderate catalyst loading (0.5–1.0 mol%) maximize ee without compromising efficiency. Excess HCOOH-Et₃N unexpectedly reduces reactivity due to catalyst inhibition by formate salts [4].
Racemic synthesis offers cost advantages for non-chiral applications. Chemical reduction of naphthoquinones with NaBH₄/CeCl₃ affords the triol in 70–85% yield but as a rac-mixture. While suitable for preliminary pharmacological screening, this route lacks stereocontrol, limiting utility in enantioselective drug synthesis like Nadolol [1] [3].
Enantioselective routes include:
Polyol synthesis necessitates strategic hydroxyl group protection to prevent undesired side reactions. For the triol:
A typical sequence involves:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0